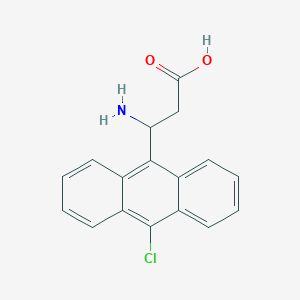
3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid is an organic compound with the molecular formula C17H14ClNO2 and a molecular weight of 299.75 g/mol This compound features an anthracene ring substituted with a chlorine atom at the 10th position and an amino group at the 3rd position of the propanoic acid side chain
Vorbereitungsmethoden
The synthesis of 3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with anthracene, which undergoes chlorination to introduce a chlorine atom at the 10th position.
Amination: The chlorinated anthracene is then subjected to amination to introduce the amino group.
Propanoic Acid Addition: Finally, the amino-anthracene derivative is reacted with a propanoic acid derivative under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the amino group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The specific pathways and molecular targets depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid include:
- 3-Amino-3-(10-methyl-anthracen-9-yl)-propionic acid
- 3-Amino-3-(1-bromonaphthalen-2-yl)-propionic acid
- 3-Amino-3-(1H-imidazol-2-yl)-propionic acid
- 3-Amino-3-(1H-indol-3-yl)-propionic acid
These compounds share a similar core structure but differ in the substituents attached to the anthracene or propanoic acid moieties. The uniqueness of this compound lies in the presence of the chlorine atom, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
773124-99-5 |
|---|---|
Molekularformel |
C17H14ClNO2 |
Molekulargewicht |
299.7 g/mol |
IUPAC-Name |
3-amino-3-(10-chloroanthracen-9-yl)propanoic acid |
InChI |
InChI=1S/C17H14ClNO2/c18-17-12-7-3-1-5-10(12)16(14(19)9-15(20)21)11-6-2-4-8-13(11)17/h1-8,14H,9,19H2,(H,20,21) |
InChI-Schlüssel |
WRWASQSTTXXUSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B12440556.png)
![4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B12440563.png)
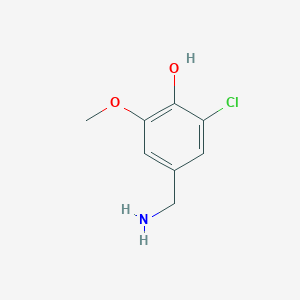
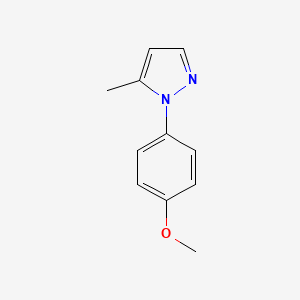
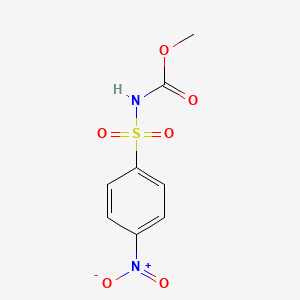
![(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride](/img/structure/B12440582.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine](/img/structure/B12440589.png)
![tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate](/img/structure/B12440597.png)
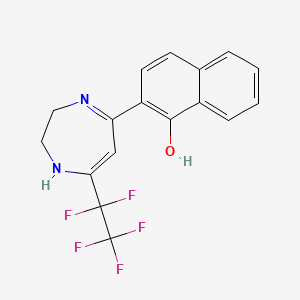
![4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine](/img/structure/B12440603.png)
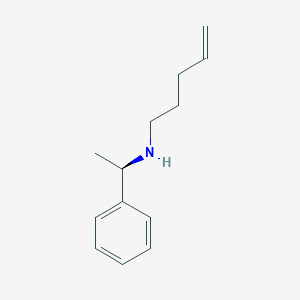
![(2S)-4-amino-N-[(1R,3S,4R)-5-amino-2-[(2S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B12440614.png)
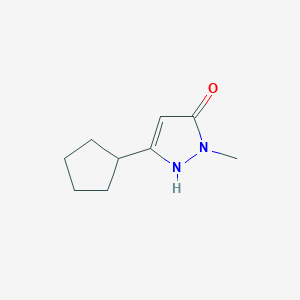
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)
